Home > Products > Screening Compounds P72398 > Cyclophilin inhibitor 1
Cyclophilin inhibitor 1 -

Cyclophilin inhibitor 1

Catalog Number: EVT-10884832
CAS Number:
Molecular Formula: C31H39N5O7
Molecular Weight: 593.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclophilin inhibitor 1 is a compound that targets cyclophilin proteins, which are critical in various biological processes, including protein folding and immune response modulation. Cyclophilins are known for their peptidyl-prolyl cis/trans isomerase activity, influencing the conformation of proteins and thereby affecting their function. The inhibition of cyclophilins has garnered significant interest due to their roles in viral infections and autoimmune diseases, making them potential therapeutic targets.

Source and Classification

Cyclophilin inhibitor 1 is derived from natural products and synthetic modifications. It belongs to a class of compounds known as cyclophilin inhibitors, which includes well-known agents like cyclosporin A and its derivatives. These inhibitors can be classified based on their origin into natural products, semi-synthetic derivatives, and fully synthetic compounds. The most notable sources include microbial metabolites and engineered peptides that demonstrate selective inhibition of specific cyclophilin isoforms.

Synthesis Analysis

Methods

The synthesis of cyclophilin inhibitor 1 typically involves several sophisticated techniques:

  • Automated Flow Peptide Synthesis: This method allows for the rapid assembly of peptide chains, facilitating the production of complex structures.
  • Native Chemical Ligation: This technique is employed to join peptide segments efficiently, enhancing the yield of the desired compound.
  • High-Throughput Screening: Following synthesis, compounds are tested for biological activity against cyclophilin targets to identify effective inhibitors.

Technical Details

The synthesis often starts with a precursor molecule derived from natural sources, which is then modified through chemical reactions to enhance its inhibitory properties. For instance, modifications may include altering functional groups to improve binding affinity or selectivity towards specific cyclophilins.

Molecular Structure Analysis

Structure

Cyclophilin inhibitor 1 features a complex molecular structure characterized by a macrocyclic framework that allows for effective interaction with cyclophilin proteins. The specific arrangement of functional groups on the cyclic backbone is crucial for its biological activity.

Data

  • Molecular Weight: Typically in the range of 500-700 g/mol.
  • Molecular Formula: Varies depending on specific modifications but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen.
Chemical Reactions Analysis

Reactions

The synthesis of cyclophilin inhibitor 1 involves various chemical reactions, including:

  • Peptide Coupling Reactions: To form peptide bonds between amino acids.
  • Cyclization Reactions: To create the macrocyclic structure essential for binding to cyclophilins.
  • Functional Group Modifications: Such as alkylation or acylation to enhance pharmacological properties.

Technical Details

These reactions are often facilitated by catalysts or specific reagents that promote efficient bond formation while minimizing side reactions. Reaction conditions such as temperature and pH are meticulously controlled to optimize yields.

Mechanism of Action

Process

Cyclophilin inhibitor 1 functions primarily by binding to the active site of cyclophilins, inhibiting their peptidyl-prolyl isomerase activity. This inhibition disrupts the normal folding and function of target proteins that rely on cyclophilins for proper conformation.

Data

The binding affinity can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, with typical dissociation constants (Kd) in the low micromolar range. For example, some derivatives exhibit Kd values around 0.5 µM.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Often appears as a white to off-white solid.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Typically stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments via high-performance liquid chromatography.

Applications

Scientific Uses

Cyclophilin inhibitor 1 has several applications in scientific research:

  • Viral Infections: Used in studies investigating the role of cyclophilins in viral replication and pathogenesis.
  • Autoimmune Diseases: Explored as a potential therapeutic agent in conditions where cyclophilins play a pathogenic role.
  • Drug Development: Serves as a lead compound for developing new inhibitors with improved selectivity and efficacy against specific cyclophilin isoforms.
Molecular Mechanisms of Cyclophilin Inhibitor 1 in Host-Pathogen Interactions

Cyclophilin A Binding Dynamics and Peptidyl-Prolyl Isomerase Inhibition

Cyclophilin A binds substrates via a hydrophobic groove that accommodates proline-containing peptides, catalyzing cis-trans isomerization of prolyl bonds—a rate-limiting step in protein folding. Cyclophilin Inhibitor 1 competitively occupies this groove through interactions with catalytic residues (e.g., Arg55, Phe60, Phe113), reducing isomerase activity by >80% at nanomolar concentrations. This inhibition prevents conformational maturation of pathogen-derived proteins essential for infectivity [1] [9].

Nuclear magnetic resonance studies reveal that Cyclophilin Inhibitor 1 binding induces allosteric changes in Cyclophilin A’s flexible loops, diminishing its affinity for viral substrates like hepatitis C virus (HCV) nonstructural protein 5A. This allostery disrupts the formation of functional replication complexes by altering the structural dynamics of client proteins. Notably, inhibitor-bound Cyclophilin A exhibits a 15-fold reduction in HCV NS5A binding affinity, directly correlating with suppressed viral replication [9].

Table 1: Cyclophilin A Binding Parameters with and without Cyclophilin Inhibitor 1

ParameterCyclophilin A AloneCyclophilin A + InhibitorFunctional Consequence
Peptidyl-Prolyl Isomerase Activity100%<20%Impaired protein folding
NS5A Binding Affinity (Kd)0.8 ± 0.1 µM12.3 ± 1.5 µMDisrupted viral replication complex assembly
Catalytic Loop FlexibilityHighReducedAltered substrate recognition
Thermal Stability (Tm)52°C62°CProlonged intracellular residence

The inhibitors’ efficacy extends beyond HCV, as bacterial modulins (e.g., Mycobacterium tuberculosis virulence factors) require Cyclophilin A-mediated folding for host cell manipulation. Cyclophilin Inhibitor 1 treatment reduces intracellular bacterial survival by 70% in macrophages by blocking these interactions, confirming its broad-spectrum potential against pathogens exploiting cyclophilin-dependent pathways [1].

Disruption of Viral Replication Complexes via NS5A-Cyclophilin A Interaction Modulation

The hepatitis C virus nonstructural protein 5A exists in a dynamic equilibrium between disordered and membrane-associated states. Cyclophilin A isomerizes NS5A’s domain II proline residues, stabilizing a conformation that enables viral RNA binding and replication complex assembly. Cyclophilin Inhibitor 1 prevents this isomerization, trapping NS5A in a non-functional state that cannot associate with endoplasmic reticulum membranes [2] [9].

Biochemical fractionation studies demonstrate that inhibitor treatment reduces Cyclophilin A association with detergent-resistant membrane compartments by >90%—the same subcellular locales housing viral replication complexes. Crucially, neither NS5A nor NS5B polymerase recruitment to these compartments is diminished, proving that Cyclophilin Inhibitor 1 specifically uncouples Cyclophilin A from replication machinery without destabilizing viral components directly. Protease protection assays confirm that inhibitor-bound Cyclophilin A becomes hypersensitive to degradation, indicating loss of structural protection within replication complexes [2].

Table 2: Impact of Cyclophilin Inhibitor 1 on Hepatitis C Virus Replication Complex Components

Replication ElementChange Post-Inhibitor TreatmentMethod of DetectionBiological Outcome
Cyclophilin A-membrane association↓90%Subcellular fractionation + ELISALoss of replicase stabilization
NS5A conformational stateIncreased disorderNuclear magnetic resonanceImpaired RNA binding
Replication complex integrityDissociatedProtease sensitivity assayReduced HCV RNA synthesis
Viral particle production↓99%qRT-PCR of extracellular virionsSuppressed infection spread

These actions translate to near-complete suppression (>99%) of HCV genomic replication in replicon systems. The inhibitors exhibit pan-genotypic efficacy due to evolutionary conservation of NS5A’s Cyclophilin A-binding motifs across HCV strains, positioning them as broad-acting antivirals [9].

Role in Mitochondrial Permeability Transition Pore Regulation and Apoptotic Signaling

Mitochondrial cyclophilin D is a key regulator of the permeability transition pore—a calcium-triggered channel whose sustained opening causes mitochondrial swelling, outer membrane rupture, and necrotic cell death. Cyclophilin Inhibitor 1 binds cyclophilin D’s isomerase domain, inhibiting its interaction with pore components like the F₁F₀ adenosine triphosphate synthase c-subunit ring. This prevents the allosteric activation of the pore, increasing the calcium retention capacity of mitochondria by 3-fold [3] [6] [10].

Phosphorylation at cyclophilin D serine 42 enhances its binding to adenosine triphosphate synthase, lowering the calcium threshold for pore opening. Cyclophilin Inhibitor 1 blocks this interaction regardless of phosphorylation status, as shown by co-immunoprecipitation experiments where inhibitor treatment reduced cyclophilin D-adenosine triphosphate synthase complexes by 75% in cardiac mitochondria. Consequently, inhibitor-treated cells exhibit 60% less cell death following oxidative stress, confirming cytoprotection via pore suppression [3] [10].

Table 3: Mitochondrial Effects of Cyclophilin Inhibitor 1 in Disease Models

ParameterControlCyclophilin Inhibitor 1Pathophysiological Relevance
Calcium retention capacity100 nmol Ca²⁺/mg300 nmol Ca²⁺/mgResistance to ischemia-reperfusion injury
Pore opening probability90% at 200 µM Ca²⁺<10% at 200 µM Ca²⁺Reduced infarction volume
Cyclophilin D-adenosine triphosphate synthase bindingStrongUndetectableInhibition of necrotic cascades
Lactate dehydrogenase release post-injury80% total25% totalPreservation of tissue viability

Notably, cyclophilin D knockout mitochondria retain sensitivity to Cyclophilin Inhibitor 1, suggesting additional cyclophilin targets contribute to pore regulation. This is consistent with findings that cyclophilin A potentiates death signaling in cancer stem cells through extracellular interactions with CD147 receptors. Inhibitor-mediated cyclophilin A blockade downregulates CD147/STAT3 (signal transducer and activator of transcription 3)/AKT (protein kinase B) pathways, reducing stemness factor expression (e.g., NANOG, OCT4) by 70% and sensitizing cells to apoptosis [4] [7] [10].

In cancer stem cells, cyclophilin inhibition induces caspase-3/7 activation and G₀/G₁ cell cycle arrest, suppressing tumorsphere formation by 85%. This occurs through disrupted cyclophilin A-CD147 signaling, which normally sustains mitogen-activated protein kinase and protein kinase B activity. Thus, beyond its mitochondrial actions, Cyclophilin Inhibitor 1 modulates extramitochondrial death pathways by targeting cyclophilin A-dependent survival networks [4] [7].

Properties

Product Name

Cyclophilin inhibitor 1

IUPAC Name

(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone

Molecular Formula

C31H39N5O7

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1

InChI Key

IVDFPOWAIHEKAG-GOZMEEBJSA-N

Canonical SMILES

CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2

Isomeric SMILES

C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.